molecular formula C8H9F3N2O B13001927 (6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)methanamine

(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)methanamine

Katalognummer: B13001927
Molekulargewicht: 206.16 g/mol
InChI-Schlüssel: CBJLXAWENBWELD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)methanamine is a chemical compound that features a pyridine ring substituted with methoxy, trifluoromethyl, and methanamine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Introduction of Substituents: The methoxy and trifluoromethyl groups are introduced onto the pyridine ring using specific reagents and conditions. For example, methoxylation can be achieved using methanol and a base, while trifluoromethylation can be carried out using trifluoromethyl iodide and a suitable catalyst.

    Amination: The methanamine group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with a halogenated pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, such as amines, alcohols, and thiols, under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)methanamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of (6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)boronic acid: This compound shares a similar pyridine ring structure but has a boronic acid group instead of a methanamine group.

    (6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)ketone: This compound has a ketone group in place of the methanamine group.

Uniqueness

(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C8H9F3N2O

Molekulargewicht

206.16 g/mol

IUPAC-Name

[6-methoxy-4-(trifluoromethyl)pyridin-3-yl]methanamine

InChI

InChI=1S/C8H9F3N2O/c1-14-7-2-6(8(9,10)11)5(3-12)4-13-7/h2,4H,3,12H2,1H3

InChI-Schlüssel

CBJLXAWENBWELD-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=C(C(=C1)C(F)(F)F)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.